

Terephthalic Acid: A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Terephthalic Acid**

Cat. No.: **B129881**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of **terephthalic acid**, a crucial compound in various scientific and industrial applications. This document offers detailed data, experimental protocols, and visual representations of key processes to support laboratory professionals in their research and development endeavors.

Core Physical and Chemical Properties

Terephthalic acid (TPA) is a white, crystalline organic compound with the chemical formula $C_8H_6O_4$.^{[1][2]} It is a benzenedicarboxylic acid with carboxy groups at positions 1 and 4.^[2] While it is a commodity chemical primarily used in the production of polyethylene terephthalate (PET), its unique properties make it a valuable component in various laboratory settings.^{[1][2]}

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative properties of **terephthalic acid** for easy reference and comparison in a laboratory context.

Property	Value	Notes	References
Molecular Weight	166.13 g/mol	[3][4]	
Appearance	White crystalline powder or needles	[2][3]	
Melting Point	>300 °C (sublimes)	Sublimes at 402 °C. Melts at 427 °C in a sealed tube.	[1][2][3]
Boiling Point	Sublimes	Does not have a traditional boiling point at atmospheric pressure.	[3]
Density	1.522 - 1.58 g/cm ³ at 25 °C	[2][3][5]	
Vapor Pressure	<0.01 mmHg at 20 °C	[2][6][7]	
Flash Point	260 °C (Open Cup)	[8][9]	
Autoignition Temperature	496 °C (925 °F)	[9][10]	
pKa ₁	3.51 - 3.54 at 25 °C	[1][3]	
pKa ₂	4.34 - 4.46 at 25 °C	[1]	
LogP (Octanol/Water)	2.00		

Solvent	Solubility (g/100 g solvent)	Temperature (°C)	References
Water	0.0017	25	
0.015 (g/L)	20	[11]	
1.7 (g/100g H ₂ O)	25	[3]	
Methanol	0.1	25	
Ethanol (hot)	Slightly soluble	-	[2][5]
Glacial Acetic Acid	0.013	25	
Dimethylformamide (DMF)	6.7	25	
Dimethyl sulfoxide (DMSO)	19.0	25	
Chloroform	Insoluble	-	[2]
Ether	Insoluble	-	[2]
Alkaline Solutions	Soluble	-	[2]

Crystal Structure

Terephthalic acid is known to exist in at least two polymorphic forms, both with triclinic crystal structures. The molecules pack in infinite chains linked by double hydrogen bonds.[12]

Experimental Protocols

Fischer Esterification of Terephthalic Acid to Diethyl Terephthalate

This protocol details the synthesis of diethyl terephthalate from **terephthalic acid** and ethanol, a common esterification reaction.

Materials:

- **Terephthalic acid** (5.82 g)[3]
- Absolute Ethanol (150 mL)[3]
- Concentrated Sulfuric Acid (2 mL)[3]
- Potassium Carbonate (17 g)[3]
- Toluene (100 mL, for alternative method)[8]
- Terephthaloyl chloride (40.6 g, for alternative method)[8]
- 10% Sodium Bicarbonate solution[8]
- Distilled Water[8]
- Anhydrous Magnesium Sulfate or Sodium Sulfate[5][8]
- 250 mL Round-bottom flask[3]
- Magnetic stir bar[3]
- Reflux condenser[5]
- Heating mantle or oil bath[5]
- Separatory funnel[5]
- Vacuum filtration apparatus[3]
- Rotary evaporator[5]

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.82 g of **terephthalic acid**.[3]
- Reagent Addition: Add 150 mL of absolute ethanol to the flask, followed by the slow and careful addition of 2 mL of concentrated sulfuric acid while stirring.[3][5]

- Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approximately 80 °C) using a heating mantle or oil bath.[3][5] Continue the reflux for several hours (the reaction can be monitored by TLC for the disappearance of **terephthalic acid**).[3][5]
- Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.[3] Pour the reaction mixture into a beaker containing a solution of 17 g of potassium carbonate in 300 mL of water to neutralize the sulfuric acid catalyst.[3]
- Isolation of Product:
 - If the product precipitates: Collect the solid diethyl terephthalate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.[1][3]
 - If the product remains in solution: Transfer the mixture to a separatory funnel. If an organic solvent like toluene was used, wash the organic layer sequentially with a 10% sodium bicarbonate solution and then with distilled water.[8]
- Drying: Dry the isolated product. If an organic extract, dry it over anhydrous magnesium sulfate or sodium sulfate, filter to remove the drying agent.[5][8]
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5] If an organic solvent was used, it can be removed using a rotary evaporator to yield the crystalline product.[5][8]
- Characterization: The final product can be characterized by its melting point (42-44 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).[1][5]

Determination of Terephthalic Acid Purity by Potentiometric Titration

This method is a standard procedure for determining the acid number and purity of **terephthalic acid**.

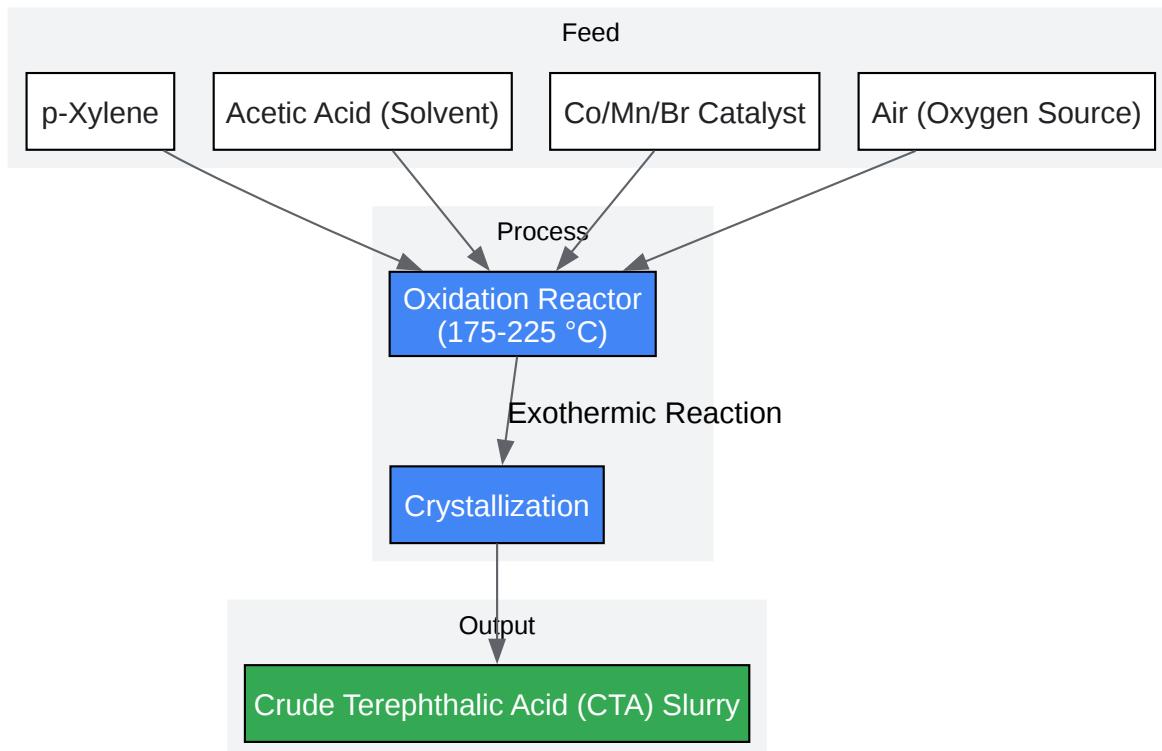
Materials:

- **Terephthalic acid** sample

- Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)
- Pyridine
- Water
- Phenolphthalein indicator
- Automatic potentiometric titrator
- Beaker
- Burette

Procedure:

- Sample Preparation: Accurately weigh a sample of **terephthalic acid**. Dissolve the sample in pyridine and dilute with water.[13]
- Titration: Titrate the prepared solution with a standardized aqueous solution of sodium hydroxide to a phenolphthalein endpoint.[13] For more precise measurements, an automatic potentiometric titrator can be used to determine the equivalence point.[11]
- Calculation: The acid number, expressed in mg KOH/g of sample, is calculated from the volume of KOH solution used, its concentration, and the mass of the **terephthalic acid** sample. This value serves as an index of the purity of the **terephthalic acid**.[11]

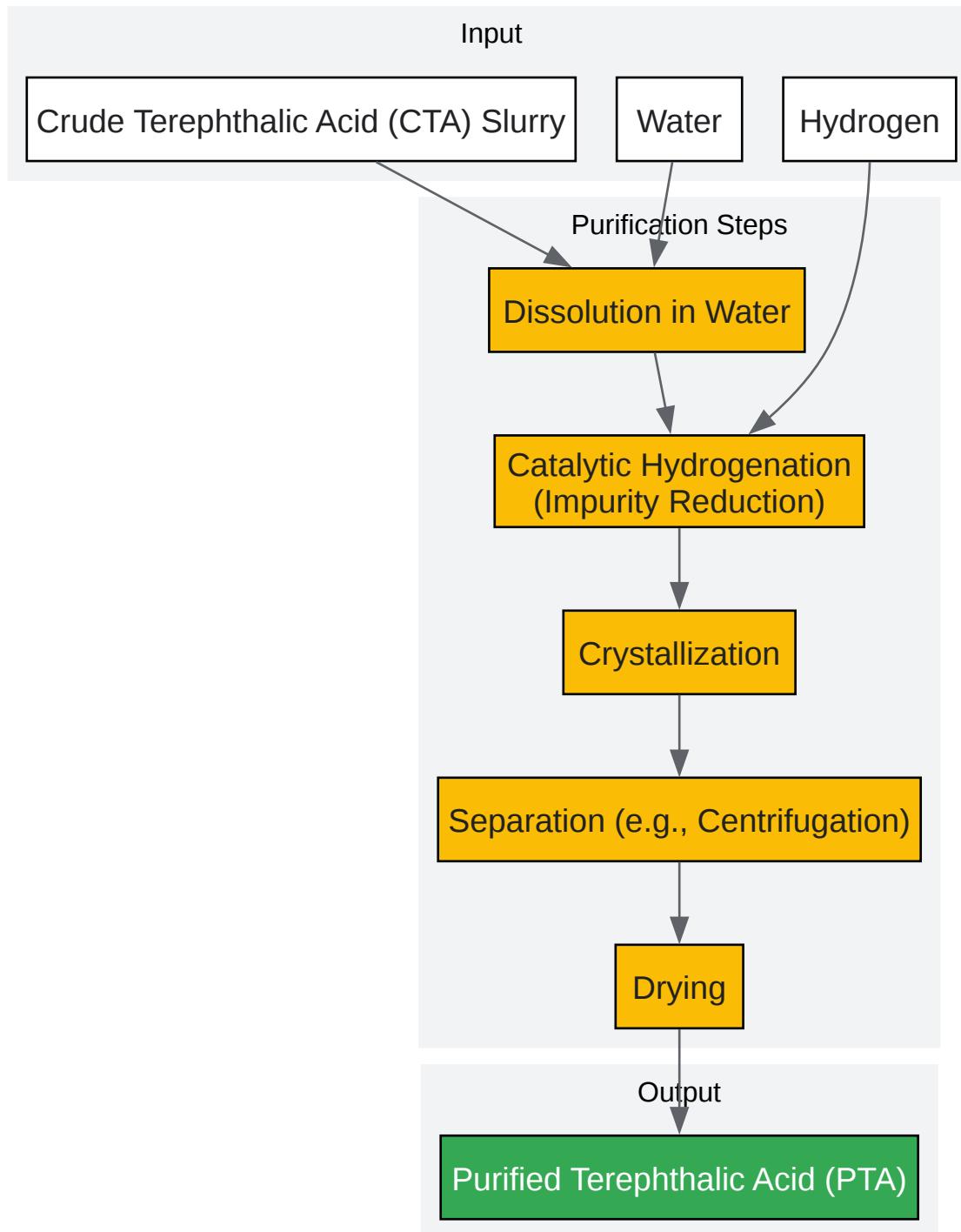

Process and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key industrial processes involving **terephthalic acid**.

Industrial Production of Crude Terephthalic Acid (CTA)

The primary industrial method for producing **terephthalic acid** is the Amoco process, which involves the catalytic oxidation of p-xylene.

Industrial Production of Crude Terephthalic Acid (CTA)


[Click to download full resolution via product page](#)

Caption: Workflow for the industrial synthesis of Crude **Terephthalic Acid** (CTA).

Purification of Crude Terephthalic Acid (CTA)

Crude **terephthalic acid** from the initial synthesis contains impurities and requires purification to be suitable for polymerization.

Purification of Crude Terephthalic Acid (CTA)

[Click to download full resolution via product page](#)

Caption: A typical workflow for the purification of Crude **Terephthalic Acid (CTA)**.

Safety and Handling

Terephthalic acid is considered to have low toxicity.^[5] However, it can be an irritant to the skin, eyes, and respiratory system.^[8] When handling **terephthalic acid** powder, it is important to use appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, and to work in a well-ventilated area to avoid inhalation of dust.^{[8][14]} It is a combustible solid and should be stored away from strong oxidizing agents and sources of ignition.^{[5][8]}

This guide provides a foundational understanding of **terephthalic acid** for laboratory professionals. For specific applications, further consultation of safety data sheets and relevant literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Sciencemadness Discussion Board - Synthesis of diethyl terephthalate - Powered by XMB 1.9.11](http://sciencemadness.org) [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. [Team:BGU ISRAEL/Protocols - 2016.igem.org](http://2016.igem.org) [2016.igem.org]
- 7. [EP0222500A1 - Purification of crude terephthalic acid - Google Patents](http://patents.google.com) [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. scribd.com [scribd.com]
- 10. corpbiz.io [corpbiz.io]
- 11. store.astm.org [store.astm.org]

- 12. US5698734A - Process for the production of purified terephthalic acid - Google Patents [patents.google.com]
- 13. iaeg.com [iaeg.com]
- 14. kingsresearch.com [kingsresearch.com]
- To cite this document: BenchChem. [Terephthalic Acid: A Comprehensive Technical Guide for Laboratory Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129881#physical-and-chemical-properties-of-terephthalic-acid-for-lab-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com